molecular formula C21H25ClFN3O4 B588115 Chlorhydrate de moxifloxacine-13CD3 CAS No. 1246816-75-0

Chlorhydrate de moxifloxacine-13CD3

Numéro de catalogue: B588115
Numéro CAS: 1246816-75-0
Poids moléculaire: 441.907
Clé InChI: IDIIJJHBXUESQI-XPTSQQLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Moxifloxacin Hydrochloride-13CD3 is a variant of Moxifloxacin, a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . It is used to treat bacterial infections in many different parts of the body .


Synthesis Analysis

A comprehensive profile of Moxifloxacin HCl, including methods of preparation for Moxifloxacin HCl, its intermediates, and derivatives, is fully described . A seven-step synthesis for deuterium-labeled Moxifloxacin was described, and deuteriums were incorporated in positions 14, 20 of the pyrrolo ring of Moxifloxacin .


Molecular Structure Analysis

The molecular formula of Moxifloxacin Hydrochloride-13CD3 is C21H25ClFN3O4 . The structure of Moxifloxacin Hydrochloride-13CD3 includes a pyrrolo ring and a quinoline ring .


Chemical Reactions Analysis

Moxifloxacin has been evaluated using physical-chemical and microbiological analytical methods . Among the physical-chemical methods present in the literature for MOX evaluation, 33% are HPLC, 21% are UV-Vis, and 17% are capillary electrophoresis .


Physical and Chemical Properties Analysis

Moxifloxacin Hydrochloride-13CD3 has a molecular weight of 441.9 g/mol . It has 3 hydrogen bond donor count and 8 hydrogen bond acceptor count .

Applications De Recherche Scientifique

Agent antibactérien

Le chlorhydrate de moxifloxacine est un antibiotique à large spectre couramment utilisé contre les bactéries responsables des infections des sinus et des poumons . Il est efficace dans le traitement d'une variété d'infections bactériennes, y compris celles des voies respiratoires, de la peau et des voies urinaires .

Agent chimiothérapeutique

Le chlorhydrate de moxifloxacine est utilisé en clinique comme agent chimiothérapeutique contre les leucémies et les tumeurs solides . Il est utilisé en association avec d'autres médicaments pour cibler les cellules cancéreuses et inhiber leur croissance .

Modulateur du système immunitaire

Le chlorhydrate de moxifloxacine présente une large activité immunosuppressive, inhibant la prolifération de toutes les classes de lymphocytes et induisant l'apoptose des cellules T présentatrices d'antigènes . Cela le rend utile dans le traitement des maladies auto-immunes comme la sclérose en plaques .

Chimie analytique

Le chlorhydrate de moxifloxacine est utilisé en chimie analytique pour la détermination simultanée de divers composés. Par exemple, il a été utilisé en association avec le chlorhydrate de flavoxate dans des formulations, en utilisant la chromatographie liquide haute performance (HPLC) et des méthodes spectrophotométriques écologiques .

Analyse électrochimique

Le chlorhydrate de moxifloxacine a été utilisé dans la fabrication de capteurs sensibles et sélectifs pour évaluer les réponses électrochimiques . Ceci est particulièrement utile dans le domaine de la détermination potentiométrique .

Interaction avec l'ADN

Le chlorhydrate de moxifloxacine s'intercale dans l'ADN et augmente l'incidence des cassures double brin en stabilisant le complexe clivable de la topoisomérase II et de l'ADN <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0

Mécanisme D'action

Target of Action

Moxifloxacin Hydrochloride-13CD3, commonly known as Moxifloxacin, is a synthetic fluoroquinolone antibiotic agent . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .

Mode of Action

Moxifloxacin inhibits the activity of its primary targets, topoisomerase II and topoisomerase IV . This inhibition prevents the untwisting of bacterial DNA, which is a crucial step in DNA replication . As a result, bacterial cell replication is hindered, leading to the death of the bacteria .

Biochemical Pathways

The action of Moxifloxacin affects several biochemical pathways. For instance, it has been shown to influence the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism . These pathways are crucial for various cellular functions, and their disruption can lead to the death of the bacteria.

Pharmacokinetics

Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . It has good distribution to saliva, interstitial fluids, and lung tissues . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .

Result of Action

The action of Moxifloxacin leads to significant molecular and cellular effects. It has been shown to rescue Spinal Muscular Atrophy (SMA) phenotypes in patient-derived cells and animal models by improving the SMN2 splicing . Moreover, it has been demonstrated that Moxifloxacin can interact with MITF and Mcl-1 proteins, leading to growth inhibition and induction of apoptosis in MDA-MB-231 breast cancer cells .

Action Environment

The action, efficacy, and stability of Moxifloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can interact with Moxifloxacin, potentially affecting its action . Moreover, the photodegradation of Moxifloxacin in solid phase in the presence of excipients can affect its stability and efficacy .

Safety and Hazards

Moxifloxacin’s safety profile is considered favorable in most reviews but has been challenged with respect to rare but potentially fatal toxicities (e.g., hepatic, cardiac, or skin reactions) . Safety precautions include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

Orientations Futures

Moxifloxacin is occasionally used off-label for treating other conditions, such as uncomplicated urinary tract infections . It has been contemplated as a component of multidrug therapy for drug-resistant tuberculosis . In certain situations, Moxifloxacin may be used to exacerbate chronic obstructive pulmonary disease (COPD), especially when there are concerns about Pseudomonas aeruginosa infection .

Analyse Biochimique

Biochemical Properties

Moxifloxacin Hydrochloride-13CD3 acts by impeding the function of two enzymes, DNA gyrase and topoisomerase IV, which are involved in bacterial cell replication . By inhibiting these enzymes, Moxifloxacin Hydrochloride-13CD3 prevents bacterial growth .

Cellular Effects

Moxifloxacin Hydrochloride-13CD3 is used to treat bacterial infections, including pneumonia, conjunctivitis, endocarditis, tuberculosis, and sinusitis . It can be given by mouth, by injection into a vein, and as an eye drop . Common side effects include diarrhea, dizziness, and headache .

Molecular Mechanism

Moxifloxacin Hydrochloride-13CD3 usually kills bacteria by blocking their ability to duplicate DNA . It is a broad-spectrum antibiotic that is active against both Gram-negative and Gram-positive bacteria .

Temporal Effects in Laboratory Settings

Moxifloxacin Hydrochloride-13CD3 causes obvious transient hepatotoxicity, with the most serious liver injury occurring in the 7 days continuous administration group . The transient liver injury can be automatically restored over time .

Metabolic Pathways

Moxifloxacin Hydrochloride-13CD3 is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .

Transport and Distribution

Moxifloxacin Hydrochloride-13CD3 is rapidly absorbed in humans, the bioavailability is high (approx. 90%) and the plasma half-life is between 11.4–15.2 h depending on the dose given . There is good distribution to saliva, interstitial fluids, and lung tissues .

Propriétés

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuterio(113C)methoxy)quinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJJHBXUESQI-XPTSQQLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858151
Record name 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-75-0
Record name 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.